molecular formula C7H13ClO2 B1268088 Tert-butyl 3-chloropropanoate CAS No. 55710-80-0

Tert-butyl 3-chloropropanoate

Cat. No. B1268088
CAS RN: 55710-80-0
M. Wt: 164.63 g/mol
InChI Key: PGULCJLBEJUCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl 3-chloropropanoate involves several chemical reactions, where key intermediates and reagents play a crucial role. For instance, carbonyl reductase from Rhodosporidium toruloides has been utilized for the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a related compound, demonstrating the potential for enzymatic synthesis routes (Liu et al., 2018). Additionally, the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, another related compound, have been characterized, indicating the versatility of tert-butyl derivatives in synthesis (Moriguchi et al., 2014).

Molecular Structure Analysis

The molecular structure of tert-butyl 3-chloropropanoate and its derivatives has been elucidated using various spectroscopic methods, including NMR spectroscopy and X-ray crystallography. For example, the crystal structure of a cyclic amino acid ester, synthesized from a tert-butyl derivative, was determined via single crystal X-ray diffraction analysis, revealing its monoclinic space group and the presence of diastereomers in the crystal (Moriguchi et al., 2014).

Chemical Reactions and Properties

Tert-butyl 3-chloropropanoate undergoes various chemical reactions, leading to the formation of numerous important intermediates and products. The compound serves as a versatile intermediate in the synthesis of complex molecules, as evidenced by the directed evolution of carbonyl reductase for the stereoselective synthesis of related tert-butyl intermediates (Liu et al., 2017).

Scientific Research Applications

1. Organic Synthesis

  • Application : Tert-butyl 3-chloropropanoate is used as a reagent in organic synthesis .

2. OLED Emitters

  • Application : Derivatives of tert-butyl substituted acridan and perfluorobiphenyl, which could potentially include tert-butyl 3-chloropropanoate, have been studied as sky-blue OLED emitters exhibiting aggregation induced thermally activated delayed fluorescence .
  • Method : The compounds were synthesized and their properties were studied using various techniques, including single-crystal X-ray structural analysis .
  • Results : One of the studied compounds formed two crystalline polymorphs characterized by aggregation induced delayed fluorescence (AIDF), the color of which can be changed under external forces such as a pair of solvents, temperature and mechanical treatment . The synthesized compounds were tested as blue/sky-blue AIDF emitters in organic light-emitting diodes, the best of which was characterized by a low turn-on voltage of 3 V and a maximum current, power, and external quantum efficiency of 22.7 cd A −1, 30.8 lm W −1, and 16.3%, respectively .

3. Chemical Transformations

  • Application : The tert-butyl group, which is part of the structure of Tert-butyl 3-chloropropanoate, is known for its unique reactivity pattern and is often used in chemical transformations .

4. Chemical Industry

  • Application : Tert-butyl 3-chloropropanoate is a chemical compound with the formula C7H13ClO2. It is used in the chemical industry for various purposes .

Safety And Hazards

Tert-butyl 3-chloropropanoate is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 3-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGULCJLBEJUCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335206
Record name tert-butyl 3-chloropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-chloropropanoate

CAS RN

55710-80-0
Record name tert-butyl 3-chloropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-chloropropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-chloropropanoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-chloropropanoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-chloropropanoate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-chloropropanoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-chloropropanoate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-chloropropanoate

Citations

For This Compound
3
Citations
AO Martirosyan, SP Gasparyan, VE Oganesyan… - Russian journal of …, 2006 - Springer
… for the synthesis of 3-oxo-1-phenylcyclopentane-1carboxylic acid via successive alkylation of phenylacetonitrile with tert-butyl chloroacetate and tert-butyl 3-chloropropanoate under …
Number of citations: 1 link.springer.com
M Lebl, WL Cody, BC Wilkes, VJ Hruby… - Collection of …, 1984 - cccc.uochb.cas.cz
… The solution was decolorized with ammonium chloride and tert-butyl 3-chloropropanoate (2'8 g) was added. The solution was evaporated over I h by a stream of nitrogen and dried in …
Number of citations: 8 cccc.uochb.cas.cz
E Barkat - 2016 - researchportal.murdoch.edu.au
Fungal contamination of stored grain is a major concern because it can cause economic losses and potential human and animal health issues. The aims of this study were to: determine …
Number of citations: 2 researchportal.murdoch.edu.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.